(4-bromo-2-propan-2-ylphenyl) acetate
Description
(4-Bromo-2-propan-2-ylphenyl) acetate is an aromatic ester featuring a bromine atom at the para position and an isopropyl group at the ortho position on the phenyl ring, with an acetate group (-OAc) as the ester substituent (Figure 1). This compound’s structure combines steric hindrance from the bulky isopropyl group with the electron-withdrawing effects of bromine, which may influence its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
(4-bromo-2-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)10-6-9(12)4-5-11(10)14-8(3)13/h4-7H,1-3H3 |
InChI Key |
QVWPHWYHKQFBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-propan-2-ylphenyl) acetate typically involves the esterification of 4-bromo-2-isopropylphenol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-2-propan-2-ylphenyl) acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
(4-bromo-2-propan-2-ylphenyl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The ester is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (4-bromo-2-propan-2-ylphenyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with biological molecules. The bromine atom and isopropyl group can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares (4-bromo-2-propan-2-ylphenyl) acetate with three analogs: vinyl acetate, benzyl acetate, and 3-(4-bromobenzoyl)prop-2-enoic acid. Key differences in substituents and functional groups are highlighted.
Physicochemical Properties
Critical physicochemical parameters are compared below, leveraging data from analogs and computational predictions:
Notes:
- Lipophilicity : The bromine and isopropyl groups in This compound increase its LogP compared to vinyl and benzyl acetates, suggesting higher membrane permeability but lower water solubility .
- Reactivity: The ortho-isopropyl group may sterically hinder nucleophilic substitution (e.g., SNAr) at the bromine site, unlike para-substituted bromoaromatics like 3-(4-bromobenzoyl)prop-2-enoic acid, which undergo nucleophilic additions readily .
- Thermal Stability : The bulky substituents likely elevate the boiling point relative to simpler esters like vinyl acetate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
